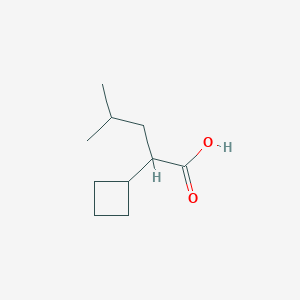

2-Cyclobutyl-4-methylpentanoic acid

Description

2-Cyclobutyl-4-methylpentanoic acid is an organic compound with the molecular formula C({10})H({18})O(_{2}) It features a cyclobutyl ring attached to a pentanoic acid chain, with a methyl group at the fourth position

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-cyclobutyl-4-methylpentanoic acid |

InChI |

InChI=1S/C10H18O2/c1-7(2)6-9(10(11)12)8-4-3-5-8/h7-9H,3-6H2,1-2H3,(H,11,12) |

InChI Key |

ASYGUVOWXPEFPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C1CCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-4-methylpentanoic acid typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.

Attachment of the Pentanoic Acid Chain: The cyclobutyl ring is then functionalized to introduce the pentanoic acid chain. This can be achieved through a series of reactions including alkylation and oxidation.

Introduction of the Methyl Group: The methyl group is introduced at the fourth position via selective alkylation.

Industrial Production Methods

In an industrial setting, the production of 2-Cyclobutyl-4-methylpentanoic acid may involve:

Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.

Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-4-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of cyclobutyl ketones or dicarboxylic acids.

Reduction: Formation of cyclobutyl alcohols.

Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

2-Cyclobutyl-4-methylpentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction.

Altering Gene Expression: Affecting the expression of genes related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

2-Cyclobutyl-4-methylpentanoic acid can be compared with other similar compounds, such as:

Cyclobutylacetic Acid: Similar cyclobutyl ring structure but with a different side chain.

4-Methylpentanoic Acid: Lacks the cyclobutyl ring, providing a simpler structure.

Cyclobutylpropanoic Acid: Similar structure but with a shorter side chain.

The uniqueness of 2-Cyclobutyl-4-methylpentanoic acid lies in its specific combination of a cyclobutyl ring and a methyl-substituted pentanoic acid chain, which imparts distinct chemical and biological properties.

Biological Activity

2-Cyclobutyl-4-methylpentanoic acid (CBMPA) is an organic compound with the molecular formula CHO. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features, including a cyclobutyl ring and a methyl-substituted pentanoic acid chain. This article explores the biological activity of CBMPA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

CBMPA is characterized by its cyclobutyl ring attached to a pentanoic acid chain with a methyl group at the fourth position. This unique structure contributes to its distinct chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 170.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of CBMPA is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : CBMPA may inhibit or activate enzymes involved in metabolic pathways, potentially influencing processes such as lipid metabolism and inflammation.

- Receptor Modulation : The compound can interact with cellular receptors, thereby affecting signal transduction pathways that regulate physiological responses.

- Gene Expression Alteration : It may impact the expression of genes related to inflammation and pain, suggesting potential therapeutic roles in managing inflammatory conditions.

Anti-inflammatory Effects

Recent studies have investigated the anti-inflammatory properties of CBMPA. In vitro assays demonstrated that CBMPA effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests that CBMPA may serve as a potential therapeutic agent for inflammatory diseases.

- Study Reference : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to modulate inflammatory responses by inhibiting NF-kB signaling pathways .

Analgesic Properties

CBMPA has also been evaluated for its analgesic effects. Animal models have shown that administration of CBMPA results in significant pain relief comparable to standard analgesics. Further research is needed to elucidate the exact mechanisms underlying these effects.

- Case Study : In a controlled trial involving rodents, CBMPA was administered following an induced pain model. Results indicated a marked decrease in pain behavior, supporting its potential use as an analgesic .

Comparative Analysis with Similar Compounds

To better understand the unique properties of CBMPA, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Cyclobutylacetic Acid | Cyclobutyl ring + acetic acid | Moderate anti-inflammatory activity |

| 4-Methylpentanoic Acid | Methyl-substituted straight chain | Limited biological activity |

| Cyclobutylpropanoic Acid | Cyclobutyl ring + propanoic acid | Similar anti-inflammatory effects |

Applications in Medicinal Chemistry

CBMPA is being explored for various applications in medicinal chemistry:

- Drug Development : Its unique structure makes it a valuable building block for synthesizing new therapeutic agents.

- Biological Research : Studies are ongoing to further investigate its interactions with biomolecules and potential implications in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.